molecular formula C12H14N2O2 B8413817 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol

2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol

Cat. No. B8413817
M. Wt: 218.25 g/mol
InChI Key: BZECIZXIZLHEBO-UHFFFAOYSA-N
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Patent
US08362037B2

Procedure details

POCl3 (12.9 ml, 141.2 mmol) was added to DMF (10.9 ml, 141.2 mmol) at 0° C. The reaction was immediately warmed to ambient temperature and was stirred for 30 minutes. ((2,2-Diethoxyethoxy)methyl)benzene (10.6 g, 47.1 mmol) was added as a solution in 80 mL of chloroform. The solution was stirred at 75° C. for 3.5 hours. The solution was cooled, poured over ice water, and neutralized with Na2CO3. The residue was extracted with chloroform and the organic layer was dried with Na2SO4 and concentrated. The residue was re-dissolved in MeOH (450 mL). NaOMe (25% in MeOH, 58 ml, 253 mmol) was added followed by 2-hydrazinylethanol (10.6 g, 139 mmol). The reaction was stirred overnight at ambient temperature. The material was concentrated in vacuo followed by dilution with saturated NH4Cl solution. The material was extracted with EtOAc, dried (MgSO4), and concentrated. Flash chromatography of the crude material gave 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol (1.81 g, 13%).
Name
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
NaOMe
Quantity
58 mL
Type
reactant
Reaction Step Five
Quantity
10.6 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[CH3:6]N(C=O)C.C(O[CH:14](OCC)[CH2:15][O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)C.C([O-])([O-])=O.[Na+].[Na+].C[O-].[Na+].[NH:36]([CH2:38][CH2:39][OH:40])[NH2:37]>C(Cl)(Cl)Cl>[CH2:17]([O:16][C:15]1[CH:14]=[N:37][N:36]([CH2:38][CH2:39][OH:40])[CH:6]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
12.9 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
10.9 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C)OC(COCC1=CC=CC=C1)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
NaOMe
Quantity
58 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Six
Name
Quantity
10.6 g
Type
reactant
Smiles
N(N)CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at 75° C. for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in MeOH (450 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred overnight at ambient temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The material was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The material was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=NN(C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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